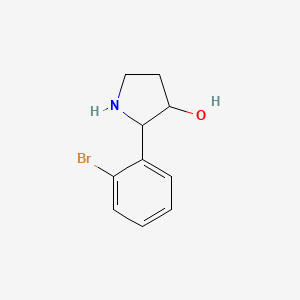
2-(2-Bromophenyl)pyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom enhances its reactivity, making it a valuable building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrrolidin-3-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-(2-bromophenyl)acetamide with a suitable base to induce cyclization, forming the pyrrolidine ring. The reaction is usually carried out under reflux conditions in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylpyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)pyrrolidin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its effects on the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and bioactivity, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)pyrrolidin-3-OL: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)pyrrolidin-3-OL: Contains a fluorine atom, offering different reactivity and biological properties.
2-(2-Iodophenyl)pyrrolidin-3-OL:
Uniqueness
2-(2-Bromophenyl)pyrrolidin-3-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Biological Activity
2-(2-Bromophenyl)pyrrolidin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on various research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12BrN\O
- CAS Number : Not widely documented in common databases, but related compounds have been studied extensively.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonergic system. These interactions suggest potential applications in treating neuropsychiatric disorders, including anxiety and depression.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an inverse agonist at serotonin receptors, influencing mood and cognitive functions .
- CNS Activity : Its structural analogs have shown efficacy in models for cognitive decline and other central nervous system (CNS) disorders .
Biological Activity
The biological activity of this compound has been evaluated through various assays, demonstrating promising results in several areas:
Antidepressant Activity
In studies assessing antidepressant effects, compounds with similar structures exhibited significant activity in behavioral models. For instance, the administration of related pyrrolidine derivatives resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of pyrrolidine derivatives indicate potential effectiveness against a range of pathogens. These studies suggest that this compound could possess antibacterial or antifungal activity, although specific data on this compound is limited .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
OILYTLRIBGHLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















